5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide
Description
5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .
Properties
IUPAC Name |
5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-14-17(13-23-26(14)19-9-5-6-10-21-19)20(27)22-12-16-11-18(25-24-16)15-7-3-2-4-8-15/h2-11,13H,12H2,1H3,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDZVQUJGLQUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NCC3=CC(=NN3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 3-phenyl-1H-pyrazole-5-carbaldehyde with 5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide include other pyrazole derivatives such as:
3-methyl-1-phenylpyrazole: Known for its use in the synthesis of various heterocyclic compounds.
5-amino-3-methyl-1-phenylpyrazole: Utilized in medicinal chemistry for its biological activities.
1,3-diphenyl-1H-pyrazole: Studied for its potential therapeutic applications.
The uniqueness of 5-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1-pyridin-2-ylpyrazole-4-carboxamide lies in its specific structural features and the diverse range of applications it offers in various fields of research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
